molecular formula C39H37F12O2P B1521970 JackiePhos CAS No. 1160861-60-8

JackiePhos

Cat. No. B1521970
M. Wt: 796.7 g/mol
InChI Key: KYTUFIMHJNRPLC-UHFFFAOYSA-N
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Description

JackiePhos is a Buchwald’s phosphine ligand . It can be used as a palladium precatalyst in Stille cross-coupling reaction between organostannane and ary halides . It can also be used for the glycosyl cross-coupling reaction of diaryliodonium triflates with anomeric stannanes to synthesize C-glycosides .


Synthesis Analysis

JackiePhos has been used in the synthesis of streptogramin antibiotics . It has also been used in the preparation of anomeric stannanes .


Molecular Structure Analysis

The molecular formula of JackiePhos is C39H37F12O2P . It has an average mass of 796.664 Da and a monoisotopic mass of 796.233948 Da .


Chemical Reactions Analysis

JackiePhos has been used in the Pd-catalyzed N-arylation of secondary acyclic amides .


Physical And Chemical Properties Analysis

JackiePhos is a solid substance . It has a melting point of 186-190 °C .

Scientific Research Applications

Homopropargyl Orthoester Cyclization in Sugar Libraries

  • JackiePhos has been utilized in the rapid preparation of 2,6-dideoxy sugar libraries. This process involves the conversion of homopropargyl orthoesters into functionalized 2,3-dihydro-4H-pyran-4-ones, using Au(JackiePhos)SbF6MeCN as a catalyst. These compounds can then be easily converted into otherwise difficult-to-access 2,6-dideoxy sugars, highlighting JackiePhos's potential in complex sugar synthesis (Yalamanchili et al., 2019).

Public Engagement in Scientific Ethics

  • While not directly related to JackiePhos, the importance of public understanding and engagement in scientific ethics is emphasized in the research context. This is particularly relevant when considering the ethical implications of new technologies and compounds in scientific research, including those involving JackiePhos (Miah, 2005).

Mitochondrial Oxidative Phosphorylation and Genetic Research

  • Advances in understanding mitochondrial oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cells, can be relevant to the research involving JackiePhos. OXPHOS system defects lead to severe diseases, and research in this field benefits from genomic projects and animal models, potentially providing a context for JackiePhos application in biomedical research (Smeitink et al., 2001).

OXPHOS in Neural Stem Cell and Brain Tumor Research

  • Research on neural stem cells and brain tumors has shown the reliance of these cells on oxidative phosphorylation. Understanding this metabolic pathway, potentially influenced by compounds like JackiePhos, is crucial for advancing knowledge in neurobiology and oncology (van den Ameele & Brand, 2019).

Large-Scale Chemical Dissection of Mitochondrial Function

  • In a large-scale study, various small-molecule perturbations were used to investigate mitochondrial oxidative phosphorylation physiology. Such studies provide a framework for understanding how JackiePhos might interact with and affect mitochondrial function (Wagner et al., 2008).

Antisense Oligonucleotides and Cellular Uptake

  • The study of antisense oligonucleotides, which can alter gene expression, involves understanding cellular uptake and intracellular distribution. JackiePhos's potential role in influencing these processes could be significant in genetic research and drug development (Crooke et al., 2017).

properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37F12O2P/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51/h9-21H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTUFIMHJNRPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37F12O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659623
Record name Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

CAS RN

1160861-60-8
Record name Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
LJ Peterson, JK Kirsch, JP Wolfe - Organic letters, 2018 - ACS Publications
… Finally, we examined the biarylphosphine JackiePhos, which contains two 3,5-(CF 3 ) 2 C 6 H 3 groups on the phosphorus atom and has previously been shown to promote challenging …
Number of citations: 31 pubs.acs.org
J Dong, XA Yuan, Z Yan, L Mu, J Ma, C Zhu, J Xie - Nature Chemistry, 2021 - nature.com
… We attempted to understand the unique ligand effects of i PrPNP and JackiePhos in manganese-catalysed divergent silylation. As illustrated in Fig. 2a, it was found that an air-stable Mn…
Number of citations: 81 www.nature.com
F Zhu, J Rodriguez, T Yang, I Kevlishvili… - Journal of the …, 2017 - ACS Publications
… We found that the general set of conditions using Pd 2 (dba) 3 and JackiePhos L4 is operational for d-glucose (61, 62), d-galactose (63, 64), modified d-glucose containing a fluoride (68…
Number of citations: 100 pubs.acs.org
J Becica, DP Hruszkewycz, JE Steves, JM Elward… - Organic …, 2019 - ACS Publications
Through targeted high-throughput experimentation (HTE), we have identified the Pd/AdBippyPhos catalyst system as an effective and general method to construct densely …
Number of citations: 22 pubs.acs.org
H Zhao, AT Jose, A Asany, SM Khan, MR Biscoe - Organic letters, 2022 - ACS Publications
… use of the bulky electron-deficient ligand JackiePhos (1) are critical for achieving selective … These findings are particularly noteworthy as they show that use of JackiePhos (1) supports …
Number of citations: 6 pubs.acs.org
JD Hicks, AM Hyde, AM Cuezva… - Journal of the American …, 2009 - ACS Publications
… Herein, we describe the rational development of a new biaryl phosphine (JackiePhos, L6) with P-bound 3,5-(bis)trifluoromethylphenyl groups that facilitates amide binding by creating a …
Number of citations: 250 pubs.acs.org
MY Xu, WT Jiang, Y Li, QH Xu, QL Zhou… - Journal of the …, 2019 - ACS Publications
… (18) Nevertheless, when we applied JackiePhos in our reaction, it gave only a 17% yield (… This trend led to the speculation that proper modification on the skeleton of JackiePhos …
Number of citations: 61 pubs.acs.org
J Becica, D Hruszkewycz, J Steves, J Elward, D Leitch… - 2019 - chemrxiv.org
… [22] The choice of phosphines in our design was based on the success of JackiePhos in CN coupling reactions of amides,[14b] JackiePhos variants in CN coupling of hindered amines,[…
Number of citations: 1 chemrxiv.org
N Katayama, Y Obora - Tetrahedron Letters, 2023 - Elsevier
… Through DFT calculations involving the key steps of hydrosilylation with JackiePhos, the … This suggests that, in the presence of JackiePhos as a ligand, the hydrosilylation reaction …
Number of citations: 0 www.sciencedirect.com
F Zhu, Z Chen, MA Walczak - The Journal of Organic Chemistry, 2020 - ACS Publications
The synthesis of aryl thioether through the cross-coupling of C–S bond is a highly attractive area of research due to the prevalence of aryl thioether in bioactive natural products, …
Number of citations: 11 pubs.acs.org

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